molecular formula C18H19N9O B2597818 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097866-48-1

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2597818
CAS No.: 2097866-48-1
M. Wt: 377.412
InChI Key: QFXARMXHDLFZDU-UHFFFAOYSA-N
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Description

The compound 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that features a combination of purine, piperidine, pyrazole, and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Purine Derivative: The synthesis begins with the preparation of the purine derivative. This can be achieved by reacting a suitable purine precursor with a piperidine derivative under controlled conditions.

    Attachment of the Piperidine Moiety: The next step involves the attachment of the piperidine moiety to the purine ring. This is usually done through a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is then introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Construction of the Dihydropyridazinone Core: Finally, the dihydropyridazinone core is constructed by reacting the intermediate with a suitable reagent, such as a hydrazine or a hydrazone, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:

    Purine Derivatives: Compounds like adenine and guanine, which are also purine-based, but lack the additional piperidine and pyrazole moieties.

    Piperidine Derivatives: Compounds such as piperidine itself or its simple derivatives, which do not have the complex purine and pyrazole structures.

    Pyrazole Derivatives: Compounds like pyrazole and its simple derivatives, which are structurally simpler and lack the purine and piperidine components.

The uniqueness of This compound lies in its combination of these diverse structural elements, which may confer unique biological activities and chemical properties.

Biological Activity

The compound 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N7OC_{18}H_{21}N_7O with a molecular weight of 351.4 g/mol. Its structure features a purine derivative linked to a piperidine moiety and a pyrazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives with 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In particular, compounds similar to this compound have been reported to inhibit key cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell viability in vitro .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various bacterial strains. For example, compounds with similar functional groups have demonstrated efficacy against:

  • Escherichia coli
  • Staphylococcus aureus

Studies indicate that the presence of a piperidine moiety enhances antimicrobial activity, suggesting that modifications to the compound could yield more potent derivatives .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds derived from this scaffold have been shown to inhibit inflammatory cytokines such as TNF-α and IL-6. For instance, certain analogs demonstrated up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Its interaction with receptors such as EGFR could alter signaling pathways critical for cell growth and survival.
  • Cytotoxicity : The structural components may induce cytotoxic effects in cancer cells through apoptosis or necrosis.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Study A Demonstrated that pyrazole derivatives inhibited proliferation in breast cancer cells (MDA-MB-231) by targeting topoisomerase II.
Study B Found significant antimicrobial activity against Gram-positive and Gram-negative bacteria with derivatives containing piperidine rings.
Study C Reported anti-inflammatory effects with notable reductions in cytokine levels in vitro assays using pyrazole-based compounds.

Properties

IUPAC Name

2-[[1-(7H-purin-6-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c28-15-3-2-14(26-7-1-6-23-26)24-27(15)10-13-4-8-25(9-5-13)18-16-17(20-11-19-16)21-12-22-18/h1-3,6-7,11-13H,4-5,8-10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXARMXHDLFZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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